molecular formula C13H18N2O3 B13769804 D-Phenylalanine, L-2-aminobutanoyl- CAS No. 60577-38-0

D-Phenylalanine, L-2-aminobutanoyl-

Cat. No.: B13769804
CAS No.: 60577-38-0
M. Wt: 250.29 g/mol
InChI Key: JTULGEQUTVYWDK-WDEREUQCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine derivatives, including D-Phenylalanine, L-2-aminobutanoyl-, can be achieved through various methods. One notable approach involves the use of phenylalanine ammonia lyases (PALs) in a multienzymatic cascade process. This method starts with inexpensive cinnamic acids and couples PAL amination with a chemoenzymatic deracemization process based on stereoselective oxidation and nonselective reduction . The optimal conditions for this process include specific substrate concentrations, biocatalyst-to-substrate ratios, reaction buffers, and reaction times .

Industrial Production Methods: Industrial production of D-Phenylalanine derivatives often involves biocatalytic procedures using engineered phenylalanine ammonia lyases from various organisms, such as Petroselinum crispum. These biocatalysts are tailored to produce high yields of optically pure D-Phenylalanine analogues .

Chemical Reactions Analysis

Types of Reactions: D-Phenylalanine, L-2-aminobutanoyl- undergoes several types of chemical reactions, including:

    Oxidation: Involves the conversion of the amino group to a corresponding oxo group.

    Reduction: Reduction of the carboxyl group to an alcohol.

    Substitution: Substitution reactions at the aromatic ring or the amino group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives, which are valuable chiral building blocks for the pharmaceutical industry .

Scientific Research Applications

Chemistry: In chemistry, D-Phenylalanine, L-2-aminobutanoyl- is used as a chiral building block for the synthesis of complex molecules. Its derivatives are employed in the production of small-molecule therapeutic agents .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. It serves as a model compound for understanding the behavior of amino acids in biological systems .

Medicine: Medically, D-Phenylalanine derivatives are investigated for their potential therapeutic effects, including their role in pain management and as precursors to neurotransmitters .

Industry: Industrially, D-Phenylalanine, L-2-aminobutanoyl- is used in the production of pharmaceuticals and fine chemicals. Its biocatalytic synthesis offers a green alternative to traditional chemical synthesis methods .

Comparison with Similar Compounds

    L-Phenylalanine: Another enantiomer of phenylalanine with similar properties but different biological activities.

    D-Tyrosine: A derivative of phenylalanine with an additional hydroxyl group on the aromatic ring.

    L-2-Aminobutanoyl-phenylalanine: A similar compound with the L-configuration of the aminobutanoyl group.

Uniqueness: D-Phenylalanine, L-2-aminobutanoyl- is unique due to its specific stereochemistry, which imparts distinct biological activities and interactions compared to its similar compounds. Its use in biocatalytic processes for the production of optically pure derivatives highlights its importance in green chemistry and industrial applications .

Properties

CAS No.

60577-38-0

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-aminobutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C13H18N2O3/c1-2-10(14)12(16)15-11(13(17)18)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8,14H2,1H3,(H,15,16)(H,17,18)/t10-,11+/m0/s1

InChI Key

JTULGEQUTVYWDK-WDEREUQCSA-N

Isomeric SMILES

CC[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Origin of Product

United States

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